Lipophilicity Modulation: XLogP3 of 3-Chloro-6-(difluoromethyl)pyridazine vs. 3-Chloro-6-(trifluoromethyl)pyridazine
The selection between difluoromethyl and trifluoromethyl substituents is a critical decision in medicinal chemistry due to their different impacts on lipophilicity (LogP). While both groups are metabolically stable, the difluoromethyl group in 3-Chloro-6-(difluoromethyl)pyridazine results in a significantly lower calculated LogP (XLogP3-AA) of 1.5 [1] compared to the more lipophilic 3-Chloro-6-(trifluoromethyl)pyridazine, which has a predicted XLogP3 of 2.1 [2]. This difference is consistent with the known property that a CF2H group is a less lipophilic isostere of a CF3 group, often leading to improved aqueous solubility and reduced off-target binding in biological systems.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 3-Chloro-6-(trifluoromethyl)pyridazine: XLogP3 = 2.1 |
| Quantified Difference | ΔLogP = -0.6 (less lipophilic) |
| Conditions | Computational prediction using XLogP3 method |
Why This Matters
A lower LogP of 0.6 units can translate to significantly improved aqueous solubility and a different pharmacokinetic profile, making 3-Chloro-6-(difluoromethyl)pyridazine the preferred choice for projects where lower lipophilicity is desired.
- [1] PubChem. (2025). 3-Chloro-6-(difluoromethyl)pyridazine (CID 84651991). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/84651991 View Source
- [2] PubChem. (2025). 3-Chloro-6-(trifluoromethyl)pyridazine (CID 2778000). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2778000 View Source
